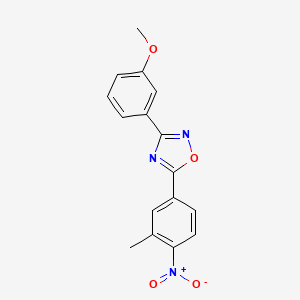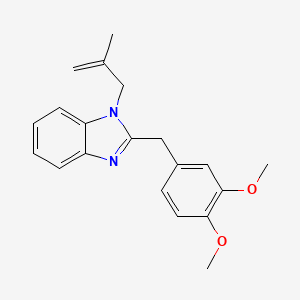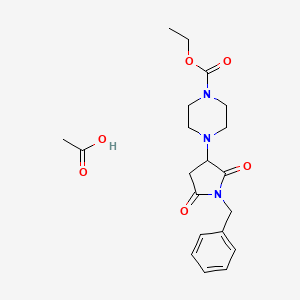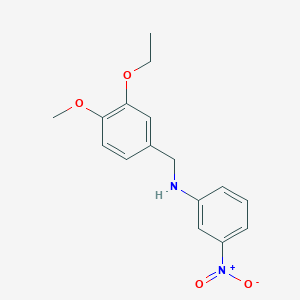
3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxadiazole, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, its anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole have been extensively studied. It has been reported to exhibit low toxicity towards normal cells while showing potent cytotoxicity towards cancer cells. Additionally, it has been shown to possess good water solubility and stability, making it a promising candidate for further development. However, studies have also reported that this compound may cause liver and kidney damage at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its potent biological activity, good water solubility and stability, and low toxicity towards normal cells. However, its limitations include its potential to cause liver and kidney damage at high doses and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of 3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method to improve its yield and purity. Furthermore, it would be interesting to explore the structure-activity relationship of this compound and to develop analogues with improved biological activity and reduced toxicity.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. It has been reported to exhibit potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to possess significant anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has been shown to possess anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-8-12(6-7-14(10)19(20)21)16-17-15(18-23-16)11-4-3-5-13(9-11)22-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIPRIKSGNCHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4239931.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4239933.png)
![N-[4-(allyloxy)-2-bromo-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B4239936.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4239947.png)
![1-(3-chlorophenyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4239960.png)

![2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239965.png)

![1-[4-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4239977.png)
![methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4239990.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4240007.png)
![2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4240008.png)

